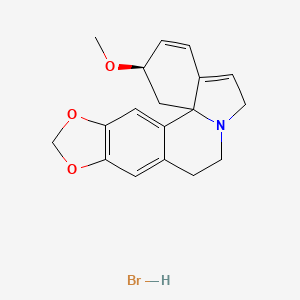

Erythraline, hydrobromide

Description

Modulation of Neurotransmitter Receptors by Erythraline (B1235506) and Related Alkaloids

Erythraline and its related alkaloids exert their effects by interacting with several crucial neurotransmitter receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid type A (GABAA) receptors. These interactions are fundamental to the observed central nervous system effects of these compounds.

Erythraline acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide array of physiological processes in the central and peripheral nervous systems. wikipedia.org By blocking the action of acetylcholine at these receptors, erythraline can modulate neurotransmission.

Research has demonstrated that Erythrina alkaloids, including erythraline, exhibit selectivity for certain nAChR subtypes. researchgate.net Notably, they show a preference for the α4β2 subtype, which is one of the most abundant nicotinic receptor subtypes in the brain. This selectivity is significant as the α4β2 receptor is implicated in various cognitive functions and is a key target in nicotine (B1678760) addiction. The inhibitory action of erythraline on this specific subtype highlights its potential to influence these processes.

| Alkaloid | Receptor Target | Activity |

|---|---|---|

| Erythraline | α4β2 nAChR | Antagonist |

The sensitivity of nAChRs to Erythrina alkaloids is determined by specific molecular features within the receptor's structure. The unique tetracyclic spiroamine framework of these alkaloids is a key determinant of their interaction with the receptor. The conformation and chemical properties of this structure allow for a precise fit into the binding pocket of the nAChR, leading to the antagonistic effect.

Studies have identified specific amino acid residues within the nAChR that are crucial for the binding of Erythrina alkaloids. For instance, interactions with residues such as α4Trp182, located in loop B of the receptor, are important. researchgate.net These interactions can involve van der Waals forces and ionic bonds, which stabilize the binding of the alkaloid to the receptor and prevent the binding of the endogenous ligand, acetylcholine.

In addition to their effects on nAChRs, Erythrina alkaloids, including erythraline, have been shown to activate GABAA receptors. researchgate.net GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.gov Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This action is believed to contribute to the anxiolytic and sedative properties observed with extracts from Erythrina species. researchgate.net The precise molecular mechanism of this activation is an area of ongoing investigation.

| Alkaloid | Receptor Target | Activity |

|---|---|---|

| Erythraline | GABAA Receptor | Activator |

The dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are crucial for regulating the levels of dopamine and serotonin in the synaptic cleft by reuptaking these neurotransmitters into the presynaptic neuron. nih.govnih.gov Some psychoactive compounds exert their effects by inhibiting these transporters, thereby increasing the concentration and duration of action of these neurotransmitters. While the primary pharmacological targets of erythraline appear to be nAChRs and GABAA receptors, the broader class of alkaloids and psychoactive compounds often exhibit interactions with monoamine transporters. wikipedia.orgub.edu Further research is needed to fully elucidate the specific interactions of erythraline with DAT and SERT and the functional consequences of these potential interactions.

Structure

3D Structure of Parent

Properties

CAS No. |

31248-66-5 |

|---|---|

Molecular Formula |

C18H20BrNO3 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |

InChI |

InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |

InChI Key |

JOSJXGMYSMCCON-WVEXQUBRSA-N |

Isomeric SMILES |

CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |

Origin of Product |

United States |

Biosynthesis of Erythraline

Elucidation of Biosynthetic Pathways

The scientific community's understanding of how erythraline (B1235506) is synthesized has evolved significantly over time. Initial hypotheses based on chemical intuition have been refined and ultimately reshaped by detailed biochemical studies.

Early investigations into the biosynthesis of Erythrina alkaloids were pioneered by D. H. R. Barton and his colleagues. In 1968, they proposed a pathway beginning with the precursor (S)-norprotosinomenine. wikipedia.orgwikipedia.org A key feature of this hypothesis was the formation of a 9-membered ring intermediate through oxidative coupling. wikipedia.org This process was thought to yield erysodienone, which was postulated as the primary and foundational Erythrinan (B1236395) derivative from which other alkaloids, including erythraline, were subsequently formed. wikipedia.orgwikipedia.org This initial proposal suggested that the core spiroamine structure of erythraline was established through the rearrangement and reduction of erysodienone. wikipedia.orgworldscientific.com

Table 1: Key Intermediates in Historical vs. Revised Biosynthetic Pathways

| Pathway Stage | Historical Hypothesis | Revised Pathway |

| Initial Precursor | (S)-Norprotosinomenine | (S)-Coclaurine |

| Key Intermediate | Erysodienone | (S)-Norreticuline |

| Proposed Mechanism | Formation via 9-membered ring intermediate | Direct conversion from (S)-Norreticuline |

For decades, the pathway originating from (S)-norprotosinomenine was the accepted model. However, subsequent research in the late 1990s, notably by M. H. Zenk and his team, led to a fundamental revision of this long-standing hypothesis. wikipedia.orgnih.gov Through a series of precursor application experiments in Erythrina crista-galli, it was demonstrated that the previously assumed precursor, (S)-norprotosinomenine, was not incorporated into erythraline. nih.gov This pivotal finding invalidated the historical pathway and set the stage for the discovery of the true biosynthetic precursors.

The revised pathway established that the biosynthesis of erythraline proceeds through a coclaurine-norreticuline route. nih.gov Experimental studies showed that both (S)-coclaurine and, more significantly, (S)-norreticuline were efficiently metabolized to form erythraline. nih.govrsc.org (S)-norreticuline is now recognized as the key and direct precursor to the Erythrina alkaloid core, representing a crucial branch point in benzylisoquinoline alkaloid biosynthesis. nih.govrsc.orgnih.gov This discovery realigned the biogenesis of erythraline with that of other major alkaloid families that also utilize (S)-norreticuline as a central intermediate.

The most compelling evidence for the revised pathway came from isotopic labeling experiments. nih.gov To trace the metabolic fate of the precursor and understand the mechanism of its incorporation, [1-¹³C]-labelled (S)-norreticuline was administered to the fruit wall tissue of E. crista-galli, the primary site of alkaloid biosynthesis. nih.gov Subsequent analysis of the isolated erythraline using Nuclear Magnetic Resonance (NMR) spectroscopy provided unambiguous results. The ¹³C label was found exclusively at the C-10 position of the erythraline molecule. nih.gov This specific and non-random incorporation provided powerful proof of the precursor-product relationship and offered deep mechanistic insights.

Table 2: Results of Isotopic Labeling Study with [1-¹³C]-(S)-Norreticuline

| Labeled Precursor Fed | Product Analyzed | Position of ¹³C Label | Experimental Outcome |

| [1-¹³C]-(S)-Norreticuline | Erythraline | C-1 | Exclusive labeling observed at C-10 |

The outcome of the ¹³C labeling study had profound mechanistic implications. The exclusive labeling at a single position (C-10) demonstrated that the precursor, (S)-norreticuline, is incorporated asymmetrically into the erythraline structure. nih.govrsc.org This finding definitively ruled out the possibility of the biosynthetic pathway proceeding through a symmetrical intermediate, such as a diphenoquinone (B1195943) type. nih.gov If a symmetrical intermediate were involved, the ¹³C label would have been distributed between two or more positions in the final product. The observed specificity strongly supports a highly controlled, enzyme-catalyzed mechanism that maintains stereochemical integrity throughout the transformation from the benzylisoquinoline precursor to the complex spiroamine skeleton.

A key chemical transformation in the biosynthesis of many complex alkaloids, including those of the Erythrina type, is oxidative phenolic coupling. wikipedia.orgworldscientific.comworldscientific.com This reaction involves the intramolecular coupling of phenolic groups on the precursor molecule to form the intricate polycyclic ring systems characteristic of these natural products. In the historical pathway, the formation of erysodienone from (S)-norprotosinomenine was proposed to occur via this mechanism. wikipedia.org Although the precursor has been revised to (S)-norreticuline, the fundamental step of intramolecular oxidative coupling remains a crucial part of the biogenetic sequence that forges the unique tetracyclic spiroamine core of erythraline. This enzymatic process is responsible for creating the carbon-carbon bond that establishes the characteristic spiro center of the molecule.

Proposed Relationship to Dopamine (B1211576) Metabolism

The biosynthetic pathway of Erythrina alkaloids, including Erythraline, is believed to be closely related to dopamine metabolism. wikipedia.org This connection stems from the structural similarities between the precursors of the key intermediate, erysodienone, and dopamine itself. wikipedia.org Dopamine, a critical signaling molecule in neural systems, shares a structural foundation that suggests a metabolic link to the formation of the foundational erythrinane structure. wikipedia.org The pathway to Erythraline involves the metabolism of (S)-norreticuline, which is a derivative of the tyrosine and dopamine pathway. nih.govnih.gov Specifically, the process is initiated from L-tyrosine, which is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two compounds then condense to form (S)-norcoclaurine, a pivotal precursor in the biosynthesis of numerous benzylisoquinoline alkaloids. nih.gov

| Precursor/Intermediate | Relationship to Dopamine Metabolism |

| L-Tyrosine | Aromatic amino acid precursor to both dopamine and 4-HPAA. |

| Dopamine | A direct product of L-tyrosine metabolism and a key reactant in the formation of (S)-norcoclaurine. |

| (S)-Norreticuline | A downstream intermediate derived from the tyrosine and dopamine pathway, directly metabolized to erythraline. nih.gov |

Identification of Biosynthetic Sites within Erythrina Species

Research has pinpointed specific tissues within Erythrina species as the primary sites of Erythraline biosynthesis. Studies on Erythrina crista-galli have identified the fruit wall tissue as the major location for the formation of Erythrina alkaloids. nih.gov This discovery was made possible through the development of a precursor application system that allowed researchers to trace the metabolic conversion of labeled precursors into Erythraline and other related alkaloids within different parts of the plant. nih.gov The concentration of biosynthetic activity in the fruit wall suggests a specialized physiological role for these compounds, potentially related to defense or development.

Further research into Erythrina velutina has provided additional insights through transcriptome analysis and metabolite profiling of seeds and leaves. nih.gov This work has helped to identify candidate genes responsible for the enzymatic steps in the alkaloid biosynthesis pathway, noting that some enzymes appear to be seed-specific. nih.gov The localized expression of these biosynthetic enzymes in specific organs, such as the roots, seeds, or fruit wall, is a key factor in determining where these alkaloids accumulate. nih.gov

| Erythrina Species | Identified Biosynthetic Site | Research Method |

| Erythrina crista-galli | Fruit Wall Tissue nih.gov | Precursor Application System nih.gov |

| Erythrina velutina | Seeds and Leaves (gene expression) nih.gov | Transcriptome Analysis and Metabolite Profiling nih.gov |

Computational Approaches for Alkaloid Biosynthesis Pathway Prediction

The complexity of alkaloid biosynthetic pathways has led researchers to employ computational tools to predict and elucidate these intricate networks. nih.govpnas.org These methods are becoming increasingly vital for discovering new enzymes and expanding the known chemical diversity of natural products. pnas.org Computational metabolomics, for instance, can help in the exploration of a plant's chemical space and direct efforts toward identifying novel compounds and their biosynthetic origins. nih.gov Such approaches are particularly useful when dealing with the vast number of secondary metabolites found in plants, where traditional biochemical methods can be time-consuming and labor-intensive.

One of the key challenges in microbial biosynthesis of plant natural products is reconstructing complex pathways in host organisms, which can be aided by computational prediction of necessary components like transporters. nih.gov By leveraging computational tools, it is possible to predict potential pathways and even generate novel derivatives of known alkaloids. nih.govpnas.org

Application of Molecular Graph Convolutional Neural Networks

A particularly powerful computational technique for predicting the metabolic pathways of alkaloids is the use of Molecular Graph Convolutional Neural Networks (GCNNs). GCNNs are a form of machine learning that can operate directly on graph-structured data, making them exceptionally well-suited for modeling molecules, where atoms are represented as nodes and bonds as edges. princeton.edumedium.com

This approach allows a model to automatically learn and extract relevant molecular features from a given set of training data, which can then be used to classify compounds based on their biosynthetic pathways. In a study involving 578 alkaloid compounds, a GCNN model was trained and tested, achieving a mean accuracy of approximately 94% in predicting their metabolic pathways. GCNNs offer an advantage over traditional methods that rely on predefined chemical descriptors or molecular fingerprints, as they can learn the most salient features for a given predictive task directly from the molecular graph. princeton.edu This data-driven feature extraction can lead to better performance and more interpretable results in the prediction of complex biosynthetic pathways. princeton.edu

| Computational Technique | Application in Alkaloid Biosynthesis | Key Advantages |

| Computational Metabolomics | Exploration of chemical diversity and identification of novel alkaloids. nih.gov | Can guide isolation efforts and suggest potential biosynthetic pathways based on metabolite distribution. nih.gov |

| Pathway Prediction Tools (e.g., ATLASx) | In silico expansion of known biosynthetic pathways to predict novel derivatives. pnas.org | Enables the design of engineered pathways for producing new compounds. pnas.org |

| Molecular Graph Convolutional Neural Networks (GCNNs) | Classification of alkaloids based on their biosynthetic pathways. | Automatically learns molecular features, leading to high prediction accuracy and improved interpretability. princeton.edu |

Synthetic Methodologies for Erythraline and Analogues

Chemical Synthesis Inspired by Natural Biosynthesis

The development of synthetic routes toward Erythrina alkaloids has often been inspired by proposed biosynthetic mechanisms. nih.gov A biomimetic approach seeks to mimic nature's strategy for constructing complex molecules. One such strategy involves the oxidative coupling of phenolic precursors. rsc.org A general methodology has been developed that begins with a medium-sized chiral biaryl lactam. This starting material is designed to undergo a series of transformations that parallel the proposed biosynthesis, ultimately leading to the core structure of the alkaloids. nih.govresearchgate.net This biomimetic strategy provides a foundation for more divergent and flexible synthetic plans. nih.gov

Divergent Synthetic Routes to Erythrina Alkaloids, Including Erythraline (B1235506)

A key goal in the synthesis of Erythrina alkaloids is the development of divergent routes. nih.govthieme-connect.comlu.se Such a strategy allows for the creation of a common intermediate that can be converted into a variety of different alkaloids, including erythraline, 8-oxo-erythraline, crystamidine, and 8-oxo-erythrinine. nih.gov This approach is highly efficient as it enables the synthesis of multiple target molecules from a single precursor, facilitating the exploration of structure-activity relationships within this class of compounds. The flexibility of these routes often relies on the late-stage manipulation of functional groups on the periphery of the molecule. nih.govresearchgate.net

A significant breakthrough in the enantioselective synthesis of Erythrina alkaloids has been the use of asymmetric transformations starting from chiral biaryl lactams. nih.gov The inherent chirality of the biaryl axis in these medium-ring lactams is used to control the stereochemistry of the developing tetracyclic system. This atropisomeric stereocontrol is crucial for establishing the correct absolute configuration of the final natural product. jst.go.jp The biaryl lactam intermediate serves as a chiral scaffold upon which the remaining rings of the alkaloid are constructed in a stereocontrolled manner. nih.gov

A key step in the divergent synthesis of the Erythrina alkaloid core involves a stereospecific singlet oxygen oxidation. nih.gov This reaction targets the phenol (B47542) moiety of the chiral biaryl lactam intermediate. The use of singlet oxygen, a reactive oxygen species, allows for a specific and controlled oxidation to form a dienone functionality. nih.govjst.go.jp The stereospecificity of this oxidation is critical for setting the stereochemistry of the subsequent ring-forming reactions. nih.gov This transformation is a pivotal part of the strategy to asymmetrically construct the A-D ring system of the alkaloids. nih.gov

Following the singlet oxygen oxidation, a transannular aza-Michael reaction is employed to forge the characteristic spirocyclic core of the Erythrina alkaloids. nih.gov This intramolecular reaction involves the attack of the lactam nitrogen onto the newly formed dienone functionality. The transannular nature of this cyclization is essential for constructing the complex, fused-ring system in a single, efficient step. nih.gov This reaction effectively stitches together the different parts of the molecule to form the central spiroamine structure.

A hallmark of a truly divergent synthesis is the ability to modify the target molecule at a late stage. nih.govresearchgate.net In the context of Erythrina alkaloids, this involves the manipulation of the oxidation and oxygenation states of various functional groups on the periphery of the core structure. nih.gov This late-stage functionalization allows for the synthesis of a wide range of natural products from a common intermediate. researchgate.net By carefully choosing reagents and reaction conditions, chemists can selectively introduce or modify functional groups to access different members of the alkaloid family, such as erythraline and its oxidized derivatives. nih.gov This strategy has been instrumental in the flexible syntheses of several Erythrina alkaloids. nih.gov

Specific Synthetic Approaches to the Tetracyclic Spiroamine Scaffold

The defining feature of the Erythrina alkaloids is their unique tetracyclic, α-tertiary spiroamine scaffold. thieme-connect.comlu.sethieme-connect.com The construction of this intricate three-dimensional structure is a central challenge in any total synthesis. Many synthetic efforts have been devoted to developing methods for the efficient assembly of this framework. thieme-connect.com A common strategy involves setting the challenging tertiary spiroamine stereocenter at an early stage of the synthesis. thieme-connect.com Various cyclization strategies, including ring-closing metathesis and intramolecular Michael additions, have been employed to construct the different rings of the scaffold. thieme-connect.comlu.se The development of versatile approaches that allow for late-stage introduction of different D-rings is also a significant area of research, as this would provide access to a wider range of structurally related and bioactive congeners. thieme-connect.com

Oxidative Dearomatization-Spirocyclization Sequences

A powerful strategy for constructing the spirocyclic core of Erythrina alkaloids is the oxidative dearomatization-spirocyclization sequence. researchgate.netnih.gov This approach transforms a planar, aromatic precursor into a three-dimensional spirocyclic structure in a single, efficient step. nih.gov The key process involves an intramolecular oxidative carbon-carbon or carbon-nitrogen bond formation that simultaneously breaks the aromaticity of a phenolic precursor, leading to the creation of the spiro center. nih.govresearchgate.net

This methodology offers a concise route to highly functionalized Erythrina skeletons. nih.gov For instance, a formal synthesis of (±)-demethoxyerythratidinone, a related Erythrina alkaloid, has been achieved using this strategy. rsc.org The sequence typically begins with a readily available phenol derivative, which, upon oxidation, undergoes an intramolecular cyclization to form the characteristic spiroamine scaffold of the erythrinane system. researchgate.netresearchgate.net This method is valued for its ability to rapidly generate molecular complexity from simple starting materials. nih.govgoettingen-research-online.de

N-Acyliminium Cyclization Protocols for Heterocyclic Templates

The use of N-acyliminium ions is a cornerstone in the synthesis of many nitrogen-containing heterocyclic compounds, including the erythrinane alkaloid skeleton. arkat-usa.orgresearchgate.net These reactive intermediates are highly electrophilic, making them excellent partners for a variety of intramolecular cyclization reactions. arkat-usa.orgresearchgate.net The enhanced electrophilicity of an N-acyliminium ion, compared to a simple iminium ion, broadens the scope of nucleophiles that can participate in the cyclization, including π-nucleophiles like aromatic rings and alkenes. arkat-usa.org

In the context of Erythrina alkaloid synthesis, an N-acyliminium ion is typically generated in situ from a more stable precursor, such as an α-oxygenated amide. arkat-usa.orgresearchgate.net This intermediate then undergoes an intramolecular reaction where an appended aromatic or vinylsilane moiety acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion to forge a new carbon-carbon bond and construct one of the rings of the tetracyclic system. arkat-usa.orgnih.gov This protocol has proven effective in assembling the core structure of these alkaloids with a high degree of stereocontrol. researchgate.netnih.gov

Application of Oxidizing Agents (e.g., Phenyliodine (III) Bis(trifluoroacetate) (PIFA))

Hypervalent iodine reagents, particularly Phenyliodine (III) Bis(trifluoroacetate) (PIFA), have emerged as powerful tools in modern organic synthesis, finding significant application in the construction of complex molecules like Erythrina alkaloids. rsc.orgresearchgate.net PIFA is a versatile and moderately reactive oxidizing agent that is known to facilitate a range of transformations, including oxidative cyclizations and dearomatization reactions. rsc.orgdrugfuture.comrsc.org

In the synthesis of the erythrinane scaffold, PIFA is a key reagent for mediating the oxidative dearomatization-spirocyclization cascade. researchgate.net It initiates the process by oxidizing a phenol-containing substrate, which generates a reactive intermediate that readily undergoes intramolecular spirocyclization. researchgate.netresearchgate.net This PIFA-mediated approach is advantageous due to its operational simplicity, moderate reactivity, and the avoidance of heavy metal oxidants. rsc.orgnih.gov The efficiency of this method has been demonstrated in the concise synthesis of key intermediates for erythrinan (B1236395) alkaloids. researchgate.net

Table 1: PIFA-Mediated Oxidative Cyclization

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-(3-butenyl)quinazolin-4(3H)-one | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | Varies | nih.gov |

Analysis of Solvent Effects in Spirocyclization Reactions

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reaction rates, yields, and stereoselectivity. youtube.comnih.gov In spirocyclization reactions, particularly those involving charged intermediates or significant changes in polarity during the transition state, solvent effects can be critical. acs.orgresearchgate.net

In the context of the oxidative dearomatization-spirocyclization sequence for preparing erythrinan precursors, an unusual solvent effect has been observed. researchgate.net Research has shown that the efficiency of the cyclization can be markedly dependent on the polarity and hydrogen-bonding capabilities of the solvent medium. nih.gov For example, less polar solvents have been found to enhance the efficacy of certain spirocyclization reactions. acs.org The solvation of the nucleophile and any charged intermediates plays a crucial role; polar aprotic solvents may weakly solvate the nucleophile, making it more reactive, while polar protic solvents can form strong hydrogen bonds, potentially hindering reactivity. youtube.com A thorough analysis and optimization of the solvent system are therefore essential for achieving high yields in the synthesis of the Erythraline core.

Table 2: Solvent Effects on Reaction Efficacy

| Solvent | Effect on Nucleophile Solvation | Impact on SN2 Reaction Rate | Reference |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Strong (Hydrogen Bonding) | Slower | youtube.com |

| Polar Aprotic (e.g., Acetone, DMSO) | Weak (Dipole-Dipole) | Faster | youtube.com |

Structural Studies Informing Synthesis: Historical Crystal Structure Determinations

The determination of the precise three-dimensional structure of natural products is fundamental to designing and confirming synthetic strategies. For the Erythrina alkaloids, including Erythraline, early structural elucidation relied on a combination of chemical degradation and spectroscopic techniques. scispace.comnih.gov The isolation of Erythraline was first reported in the 1940s. scispace.com

The absolute configuration and detailed molecular geometry were definitively established through X-ray crystallography. scispace.com These crystallographic studies provided an unambiguous depiction of the tetracyclic spiroamine skeleton, confirming the connectivity and stereochemistry of the molecule. wikipedia.orgresearchgate.net This structural information was invaluable for synthetic chemists, offering a clear target and a basis for retrosynthetic analysis. Knowing the exact arrangement of atoms allowed for the design of stereocontrolled reactions to replicate the natural product's architecture. The hydrobromide salt of Erythraline is often used for crystallographic studies due to its ability to form high-quality crystals suitable for X-ray diffraction analysis.

Pharmacological Activities and Molecular Mechanisms of Erythraline

Enzyme Inhibition and Cellular Pathway Modulation

Erythraline (B1235506) exerts its biological effects by interacting with various enzymes and signaling pathways, leading to the modulation of cellular responses, particularly in the context of inflammation and neurotransmission.

Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) is a critical kinase that mediates signaling for various cellular processes, including inflammation and fibrosis. jci.org Research suggests that erythraline may inhibit the kinase activity of TAK1. nih.gov In studies involving RAW264.7 cells stimulated by lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), erythraline inhibited downstream signaling molecules such as IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs). nih.gov While erythraline did not affect the LPS-induced phosphorylation of TAK1 itself, its inhibitory effects on the downstream kinases suggest a potential direct inhibition of TAK1's enzymatic function. nih.gov The activation of TAK1 is a key step in both the TGF-β and TLR signaling pathways, implicating it as a crucial node in inflammatory responses. jci.orgnih.gov

Toll-like receptors (TLRs) are essential components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. nih.govyoutube.com Erythraline has demonstrated significant inhibitory effects on TLR signaling pathways. In murine macrophage-like RAW264.7 cells, erythraline suppressed the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) when stimulated by LPS (a TLR4 agonist) or peptidoglycan (a TLR2 agonist). nih.gov

The mechanism of this inhibition involves the modulation of key downstream signaling molecules. Erythraline was found to suppress the LPS-induced degradation of the inhibitor of nuclear factor-κB (IκB) and inhibit the phosphorylation of both IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs). nih.gov These actions effectively block the activation of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression. bio-rad.com This inhibitory pattern on molecules downstream of TAK1, for both TLR4 and TLR2 signaling, points to erythraline's role as a modulator of these pro-inflammatory pathways. nih.gov

Anticholinesterase agents inhibit the breakdown of the neurotransmitter acetylcholine, a mechanism relevant for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Some erythrinan (B1236395) alkaloids have been reported to exhibit weak to moderate inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net While comprehensive data specifically for erythraline hydrobromide is limited, the general activity of this chemical class suggests a potential for interaction with cholinesterases. The biological activity of erythrinan alkaloids appears to be influenced by specific structural features within their core structure. nih.gov

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. researchgate.netfrontiersin.org There are two isoforms, MAO-A and MAO-B. nih.gov Studies on alkaloids isolated from Erythrina corallodendron have shown that erythrinan alkaloids, including erythraline, demonstrate preferential inhibitory activity against MAO-B. researchgate.net While other derivatives showed higher potency, erythraline itself was identified as one of the active compounds. researchgate.net This selective inhibition of MAO-B is significant as this enzyme's activity is often elevated in patients with neurodegenerative disorders. researchgate.net

The broader class of alkaloids, to which erythraline belongs, is known for a variety of antimicrobial mechanisms. These mechanisms often involve the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability, and interference with crucial metabolic processes like nucleic acid and protein synthesis. nih.gov While erythrinan alkaloids have been reported to possess antifungal and antiviral effects, they generally seem to lack significant antibacterial activity. nih.gov Specific research detailing erythraline's mechanisms against particular pathogens through enzyme inhibition or cellular process disruption is an area requiring further investigation.

Mechanisms of Cell Cycle and Proliferation Modulation

Erythraline has demonstrated notable effects on cell cycle progression and proliferation, particularly in cancer cell lines. In studies using SiHa human cervical cancer cells, erythraline inhibited cell proliferation in a time- and concentration-dependent manner. mdpi.comnih.gov

The primary mechanisms identified are the induction of apoptosis and cell cycle arrest. Erythraline was shown to induce caspase-independent apoptosis, confirmed by morphological changes such as chromatin condensation and an increase in the percentage of apoptotic cells. mdpi.comnih.gov Furthermore, erythraline treatment led to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov In treated SiHa cells, the proportion of cells in the G2/M phase increased significantly (22%) compared to untreated controls (7.25%), which was accompanied by a decrease in the number of cells in the G1 phase. mdpi.com In silico analyses have suggested that the antitumor activity of erythraline may be attributed to its interaction with potential protein targets such as polyamine oxidase (PAO), pyruvate (B1213749) kinase M2 (PKM2), and tankyrase. mdpi.comnih.gov

Inhibitory Effects on Cell Proliferation (e.g., SiHa cells)

Erythraline has demonstrated significant inhibitory effects on the proliferation of SiHa human cervical cancer cells. researchgate.netnih.gov The compound's cytotoxic activity is both time- and concentration-dependent. mdpi.com In vitro studies have shown that at a concentration of 50 µg/mL, erythraline causes a notable decrease in cancer cell proliferation, reducing it by over 50% within the first 24 hours of treatment. mdpi.com

Further analysis established an IC50 value (the concentration required to inhibit the growth of 50% of cells) for erythraline at 35.25 μg/mL, which is approximately 12 μM. nih.govmdpi.com This indicates a potent cytotoxic effect against this specific cancer cell line. mdpi.com The cytotoxic effects were also evaluated on non-cancerous peripheral blood mononuclear cells (PBMCs) to assess selectivity. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Cell Line | SiHa (Human Cervical Cancer) | nih.govresearchgate.net |

| Effective Concentration | 50 µg/mL | researchgate.netnih.govmdpi.com |

| Effect at 50 µg/mL | >50% reduction in proliferation within 24h | mdpi.com |

| IC50 Value | 35.25 µg/mL (~12 µM) | nih.govmdpi.com |

Induction of Caspase-Independent Apoptosis

Erythraline induces apoptosis, or programmed cell death, in SiHa cells through a caspase-independent pathway. nih.govnih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were observed in cells treated with erythraline. researchgate.net Staining with Annexin V and propidium (B1200493) iodide confirmed a dose-dependent increase in the percentage of apoptotic cells, which reached a peak of 87.9% at a concentration of 50 μg/mL after 48 hours of treatment. nih.gov

The mechanism was identified as caspase-independent because the application of a pan-caspase inhibitor, z-VAD, did not prevent cell death. nih.gov Despite the presence of the inhibitor, a quantitative increase in cell death was still observed, suggesting that erythraline triggers apoptosis through an alternative route that does not rely on the activation of caspase enzymes. nih.gov This finding is significant, as some cancer cells develop resistance to therapies that rely on caspase-dependent apoptosis. mdpi.com

Mechanisms of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, erythraline disrupts the normal cell cycle progression in SiHa cells, causing them to arrest in the G2/M phase. consensus.appresearchgate.net The cell cycle is a series of events that leads to cell division and replication; arresting this cycle is a key strategy in cancer therapy. mdpi.com Flow cytometry analysis revealed that treating SiHa cells with 50 μg/mL of erythraline for 24 hours resulted in a significant accumulation of cells in the G2/M phase. nih.govmdpi.com

Specifically, the proportion of cells in the G2/M phase increased to 22% in erythraline-treated cells, compared to just 7.25% in the untreated control group. nih.govresearchgate.netnih.gov This arrest at the G2/M checkpoint prevents the cancer cells from dividing, thereby inhibiting tumor growth. mdpi.com The growth inhibition and apoptosis induced by erythraline are therefore partially associated with this ability to halt the cell cycle. nih.gov

| Treatment Group | Percentage of Cells in G2/M Phase | Reference |

|---|---|---|

| Untreated Control | 7.25% | nih.govresearchgate.netnih.govmdpi.com |

| Erythraline (50 µg/mL) | 22% | nih.govresearchgate.netnih.govmdpi.com |

Identification of Potential Protein Targets (e.g., Polyamine Oxidase, Pyruvate Kinase M2, Tankyrase)

To understand the molecular basis of erythraline's anticancer activity, in silico virtual screening was performed to identify potential protein targets. nih.govresearchgate.net This computational analysis predicted that erythraline could interact with several proteins known to be involved in cancer progression. consensus.appnih.gov

The identified potential targets include:

Polyamine Oxidase (PAO): An enzyme involved in polyamine catabolism, which is often dysregulated in cancer.

Pyruvate Kinase M2 (PKM2): A key enzyme in cancer cell metabolism that plays a role in the Warburg effect and promotes aggressive cancer phenotypes. nih.govnih.gov

Tankyrase: A member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which is involved in various cellular processes, including cell proliferation and survival. nih.gov

These potential interactions suggest that the antitumor activity of erythraline may be attributed to its ability to modulate key pathways in cancer cell metabolism and signaling. researchgate.netnih.gov

Preclinical Pharmacological Investigations of Erythraline's Effects

Beyond its anticancer properties, alkaloids from the Erythrina genus, including erythraline, have been investigated for their effects on the central nervous system. nih.gov These alkaloids are known to possess biological and therapeutic properties, including sedative and anxiolytic effects. nih.gov

Anticonvulsant Properties

Preclinical studies have validated the anticonvulsant properties of alkaloids from Erythrina species. nih.gov Research on related compounds, such as (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from Erythrina mulungu, demonstrated significant protection against seizures induced by various chemical convulsants in animal models. nih.gov These alkaloids were effective against seizures evoked by bicuculline, pentylenetetrazole, and kainic acid. nih.gov The findings support the potential of erythrinan alkaloids as a source for developing new antiepileptic agents. nih.gov

Anxiolytic Properties

Extracts from Erythrina species have shown notable anxiolytic (anxiety-reducing) effects in several preclinical behavioral tests. jppres.com The plant Erythrina verna, a source of erythraline, is popularly used in Brazil as a medicinal plant to treat anxiety. nih.gov A systematic review of studies using rat models provided substantial evidence confirming the anxiolytic characteristics of plants from the Erythrina genus. jppres.com The anxiolytic properties are often attributed to the presence of flavonoids and alkaloids that can modulate gamma-aminobutyric acid (GABA) receptors, a key target for anxiety treatments. jppres.com

Antiepileptic and Tranquilizing Effects

Alkaloids derived from the Erythrina genus have been noted for their effects on the central nervous system (CNS), with traditional medicine in Brazil utilizing species like Erythrina velutina and Erythrina mulungu for their tranquilizing properties. dntb.gov.ua Scientific studies have begun to explore the basis for these ethnopharmacological uses, investigating the anticonvulsant and sedative-like actions of extracts and isolated compounds.

Research into the hydroalcoholic extracts of E. velutina and E. mulungu has demonstrated CNS depressant effects. dntb.gov.ua In animal models, these extracts were shown to potentiate pentobarbital-induced sleeping time, which suggests a tranquilizing or sedative action. nih.gov Furthermore, the extracts exhibited anticonvulsant effects specifically against seizures induced by strychnine (B123637), pointing to a possible mechanism of action involving the glycine (B1666218) system. nih.gov While these extracts did not show a protective effect against pentylenetetrazole (PTZ)-induced seizures, they did increase the latency of convulsions in the strychnine model. nih.gov

The species Erythrina verna, which is known to contain the spirocyclic alkaloid erythraline, is used in folk medicine to manage anxiety. nih.gov Studies on alkaloid fractions from other Erythrina species have also reported tranquilizer and sedative effects. researchgate.net While direct and extensive research on the antiepileptic properties of isolated erythraline is still developing, related alkaloids from the genus have shown notable activity. For instance, the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine, isolated from Erythrina mulungu, have demonstrated significant anticonvulsant properties against seizures induced by various chemical convulsants, including bicuculline, N-methyl-D-aspartate (NMDA), and kainic acid. nih.gov These findings support the potential of Erythrina alkaloids as a source for compounds with anticonvulsant and tranquilizing activities. researchgate.netnih.gov

| Compound/Extract | Observed Effect | Model/Assay | Potential Mechanism | Source |

|---|---|---|---|---|

| Hydroalcoholic extracts of E. velutina & E. mulungu | Anticonvulsant effect | Strychnine-induced seizure model in mice | Action on the glycine system | nih.gov |

| Hydroalcoholic extracts of E. velutina & E. mulungu | Potentiation of sleeping time | Pentobarbital-induced sleeping time in mice | Depressant action on the central nervous system | dntb.gov.uanih.gov |

| Alkaloids from E. verna (contains Erythraline) | Sedative and anxiolytic effects | Folk medicine use and animal studies | Not specified | nih.govresearchgate.net |

| (+)-erythravine and (+)-11-α-hydroxy-erythravine | Inhibited seizures | Chemically induced seizures (bicuculline, NMDA, kainic acid) in rats | Involvement of inhibitory and/or excitatory neurotransmitter pathways | nih.gov |

Anti-inflammatory Effects

Erythraline has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.gov Research has focused on its ability to interfere with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune system's response to pathogens. nih.govplos.org

In a study using RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4, erythraline was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.gov NO and iNOS are key mediators of inflammation, and their inhibition is a hallmark of anti-inflammatory activity. The anti-inflammatory mechanisms of the broader Erythrina genus are also suggested to involve the inhibition of prostaglandins (B1171923) and cyclooxygenases. nih.gov

The molecular mechanism for erythraline's action involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes. Erythraline was shown to suppress the LPS-induced degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of the IκB kinase (Ikk). nih.gov This action prevents the activation and nuclear translocation of NF-κB. nih.gov Furthermore, erythraline also inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), another important pathway in inflammatory signaling. nih.gov

Interestingly, erythraline did not affect the phosphorylation of TGF-β-activated kinase 1 (TAK1), a protein that acts upstream of both Ikk and MAPKs. nih.gov This suggests that erythraline may exert its effect by directly inhibiting the kinase activity of TAK1 itself. This inhibitory pattern was consistent when cells were stimulated with peptidoglycan, a TLR2 ligand, indicating that erythraline's mechanism is relevant to multiple TLR-mediated inflammatory pathways. nih.gov

| Target/Pathway | Effect of Erythraline | Outcome | Source |

|---|---|---|---|

| Nitric Oxide (NO) Production | Suppression | Reduced inflammatory mediators | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Suppression | Reduced NO synthesis | nih.gov |

| NF-κB Signaling Pathway | Inhibition | Decreased expression of pro-inflammatory genes | nih.gov |

| IκB Degradation | Suppression | NF-κB remains inactive in the cytoplasm | nih.gov |

| IκB kinase (Ikk) Phosphorylation | Inhibition | Prevents IκB degradation | nih.gov |

| MAP Kinases (MAPKs) Phosphorylation | Inhibition | Reduced inflammatory signaling | nih.gov |

| TGF-β-activated kinase 1 (TAK1) | Potential inhibition of kinase activity | Blocks downstream activation of Ikk and MAPKs | nih.gov |

Structure Activity Relationship Sar Studies

General Principles of SAR within Erythrina Alkaloids

The biological activity of Erythrina alkaloids is largely dictated by the foundational erythrinan (B1236395) core, which consists of four rings labeled A, B, C, and D. wikipedia.orgnih.gov Variations in the functional groups attached to these rings, as well as the stereochemistry of the molecule, significantly modulate the pharmacological effects. wikipedia.orgnih.gov

Erythrina alkaloids are broadly categorized into three main types based on their structural features: dienoid, alkenoid, and lactonic alkaloids. wikipedia.org Erythraline (B1235506) falls into the dienoid category, which is characterized by a conjugated diene system. nih.gov This conjugated diene system, specifically at positions Δ¹,² and Δ⁶,⁷, is considered a fundamental requirement for many of the biological activities observed in this class of compounds. nih.gov

The general structure of Erythrina alkaloids features a tetracyclic spiroamine system. wikipedia.org The D ring is typically aromatic. wikipedia.org A key stereochemical feature across all known naturally occurring Erythrina alkaloids is the S-configuration at the C-5 carbon. wikipedia.org Furthermore, in many Erythrina alkaloids that possess an alkyloxy substituent on the A ring at the C-3 position, the configuration is consistently R. wikipedia.org The nature and substitution pattern on the aromatic D ring, as well as modifications on the other rings, play a significant role in the potency and selectivity of these alkaloids for their biological targets. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional structure of molecules like erythraline and to understand how their shape influences their biological function. preprints.org Conformational analysis, in particular, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For flexible molecules such as many alkaloids, identifying the preferred or bioactive conformation is a critical step in understanding their interaction with biological targets. nih.gov

The general process of molecular modeling for SAR studies involves generating a 3D model of the molecule and then using various computational algorithms to explore its conformational space. dcmhi.com.cn This allows researchers to identify low-energy, stable conformations that are likely to be biologically relevant. These conformational models are then used in further studies, such as molecular docking, to predict how the molecule will interact with its biological target.

Molecular Docking Studies to Predict Receptor Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, erythraline) when it binds to a receptor or enzyme to form a stable complex. dcmhi.com.cn This technique is instrumental in drug discovery and for elucidating the molecular basis of a compound's biological activity.

A significant body of research has identified that Erythrina alkaloids, including erythraline, act as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular selectivity for the α4β2 subtype. wikipedia.orgresearchgate.netnih.gov Molecular docking studies help to visualize and understand the interactions between these alkaloids and the nAChR binding site. Although detailed docking poses for erythraline at the nAChR were not available in the provided results, the consistent finding of its antagonist activity points to a specific binding mode within the receptor.

More specifically, computational modeling has been used to predict the binding interactions of erythraline with other protein targets. For instance, docking studies have explored the interaction of erythraline with proteins such as Polyamine Oxidase (PAO), Pyruvate (B1213749) Kinase M2 (PKM2), and Tankyrase (TANK). researchgate.net These studies provide insights into the potential binding modes of erythraline with these cancer-related proteins.

Interactive Table: Predicted Binding Interactions of Erythraline with Various Protein Targets

| Target Protein | Potential Role of Target | Predicted Interaction |

|---|---|---|

| Nicotinic Acetylcholine Receptor (α4β2) | Neurotransmitter receptor involved in various CNS functions. | Competitive antagonist. wikipedia.orgresearchgate.netnih.gov |

| Polyamine Oxidase (PAO) | Enzyme involved in polyamine catabolism, linked to cell growth and proliferation. | Binding interaction predicted via computational modeling. researchgate.net |

| Pyruvate Kinase M2 (PKM2) | Enzyme involved in glycolysis, a key player in cancer cell metabolism. | Binding interaction predicted via computational modeling. researchgate.net |

| Tankyrase (TANK) | Enzyme with roles in various cellular processes, including cell signaling and proliferation. | Binding interaction predicted via computational modeling. researchgate.net |

Influence of Specific Structural Features on Bioactivity

The bioactivity of erythraline is highly dependent on its specific structural features. As mentioned, the dienoid system is a critical component for the activity of many Erythrina alkaloids. nih.gov The presence and nature of substituents on the erythrinan skeleton further refine the pharmacological profile.

The methoxy (B1213986) group at the C-3 position and the methylenedioxy group on the aromatic D ring of erythraline are important for its interaction with biological targets. Modifications to these groups can lead to significant changes in activity. For example, the oxidation of erythraline at the C-8 position to form 8-oxo-erythraline is a known metabolic transformation. researchgate.netnih.gov This structural change, the introduction of a ketone group, alters the electronic and steric properties of the molecule, which in turn can affect its biological activity. nih.gov While both erythraline and 8-oxo-erythraline have been shown to lack significant cytotoxic activity against certain cancer cell lines, the modification represents a key site for metabolic activity and a point for potential structural diversification in synthetic analogs. nih.gov

Interactive Table: Key Structural Features of Erythraline and Their Influence on Bioactivity

| Structural Feature | Description | Influence on Bioactivity |

|---|---|---|

| Erythrinan Core | Tetracyclic spiroamine skeleton. wikipedia.org | The fundamental scaffold required for the characteristic activity of this alkaloid class. nih.gov |

| Conjugated Diene System (Δ¹,² and Δ⁶,⁷) | Two conjugated double bonds in the core structure. | Considered a basic requirement for many of the pharmacological activities. nih.gov |

| Methoxy Group (C-3) | A -OCH₃ group on the A ring. wikipedia.org | Contributes to the binding affinity and selectivity for biological targets. |

| Methylenedioxy Group | A -O-CH₂-O- group on the aromatic D ring. nih.gov | Influences the electronic properties and interaction with receptors. |

| Tertiary Amine | Nitrogen atom at the spiro center. researchgate.net | Important for the basicity of the molecule and key interactions with biological targets. |

| Oxidation at C-8 | Formation of 8-oxo-erythraline. researchgate.netnih.gov | Represents a metabolic site and demonstrates how small structural changes can alter the molecule's properties. nih.gov |

Metabolism and Pharmacokinetic Research Aspects of Erythraline

In Vitro Metabolism Studies

In vitro models are fundamental in early drug development to predict the metabolic fate of a compound in a living system. scielo.br Various methodologies have been employed to investigate the metabolism of erythraline (B1235506), providing insights into its stability and potential biotransformation pathways.

To assess the impact of intestinal microbiota on erythraline, researchers have utilized gastrointestinal models. nih.gov One such study employed a pig cecum model, which simulates the conditions of the large intestine. nih.gov The results from this model indicated that erythraline is not significantly metabolized by the gut microbiota. nih.govnih.gov Under the experimental conditions, no notable degradation of erythraline was observed after an 8-hour incubation period when comparing activated and deactivated ceca, suggesting a high stability of the alkaloid in the intestinal environment. nih.gov

The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP450) enzyme system. scielo.bropenanesthesia.org To investigate the role of these enzymes in erythraline's biotransformation, studies have been conducted using rat and human liver microsomes (RLM and HLM). scielo.br These subcellular fractions are rich in Phase I and Phase II drug-metabolizing enzymes, including the CYP450 family. scielo.br

For the first time, the CYP450-mediated metabolism of erythraline was demonstrated in these microsomal models. scielo.brscienceopen.com The incubation of erythraline with both rat and human liver microsomes in the presence of the necessary cofactor NADPH resulted in the formation of a metabolite, indicating that erythraline is a substrate for CYP450 enzymes. researchgate.net This biotransformation is a crucial step in understanding the compound's metabolic clearance. scielo.br

Biomimetic models offer a synthetic approach to mimic the oxidative reactions carried out by enzymes like CYP450. nih.gov These models can be valuable for producing metabolites on a larger scale for identification and further testing. nih.gov In the study of erythraline, biomimetic Phase I reactions were performed using a Jacobsen catalyst, a manganese-salen complex known to catalyze oxidations. nih.govnih.gov This method successfully produced an oxidative metabolite of erythraline. nih.gov The application of this bioinorganic catalysis provided a reliable way to generate a putative metabolite, which was then compared to those formed in biological systems. scielo.br

Identification and Characterization of Metabolites

A critical aspect of metabolism studies is the isolation and structural elucidation of metabolites. This information helps to understand the metabolic pathways and to identify any potentially active or toxic byproducts. scielo.br

Across different in vitro models, a primary oxidative metabolite of erythraline has been consistently identified: 8-oxo-erythraline. scielo.brnih.gov This metabolite was formed in the biomimetic oxidation using the Jacobsen catalyst and was also the product of CYP450-mediated metabolism in both rat and human liver microsomes. nih.govresearchgate.netresearchgate.net

The structure of this metabolite was unequivocally determined through various analytical techniques. scielo.brnih.gov Its isolation was achieved using semi-preparative liquid chromatography. nih.gov Subsequent characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirmed its identity as 8-oxo-erythraline. scielo.brnih.gov

| Metabolite Name | Method of Generation | Analytical Confirmation | Observed Mass (m/z) [M+H]⁺ | Calculated Formula |

|---|---|---|---|---|

| 8-oxo-erythraline | Biomimetic Oxidation (Jacobsen catalyst), Rat & Human Liver Microsomes (CYP450) | MS, NMR | 312.1232 / 312.1228 | C₁₈H₁₈NO₄⁺ |

In Vivo Metabolic Monitoring and Disposition Studies in Animal Models

Following in vitro investigations, in vivo studies in animal models are essential to understand the pharmacokinetic profile of a compound in a whole organism. A study investigating the pharmacokinetic parameters of erythraline was conducted in rats after intravenous administration. scielo.brscielo.br

In this study, a UHPLC-MS/MS method was developed and validated for the analysis of erythraline in rat plasma. scielo.br The presence of the previously identified metabolite, 8-oxo-erythraline, was also monitored and confirmed in the plasma of rats following erythraline administration. scielo.brscielo.br The concentration of 8-oxo-erythraline was observed to increase over time as the concentration of the parent compound, erythraline, decreased, confirming the in vivo conversion. scielo.br The study revealed a rapid decrease in plasma levels of erythraline, which may be attributed to its fast conversion to 8-oxo-erythraline. scielo.brresearchgate.net

| Parameter | Median Value | Unit |

|---|---|---|

| Elimination half-life (t½) | 44.2 | min |

| Total clearance (Cl) | 42.1 | ml/min/kg |

| Volume of distribution (Vd) | 2085 | ml/kg |

| Area under the curve (AUC₀₋ᵢₙf) | 23.73 | µg·ml/min |

| Mean residence time (MRT) | 49.6 | min |

Advanced Analytical and Research Methodologies Applied to Erythraline

Extraction and Isolation Techniques for Erythrina Alkaloids

The isolation of erythraline (B1235506) and related alkaloids from plant matrices, such as the seeds, flowers, and bark of Erythrina species, is a critical first step for any subsequent analysis. nih.govnih.govrcsi.comnih.gov The process typically involves an acid-base extraction procedure to selectively separate the alkaloidal fraction from other plant metabolites. nih.govnih.gov

A common methodology begins with the extraction of dried and powdered plant material using a polar solvent, frequently methanol (B129727) (MeOH). nih.govnih.gov The resulting crude extract is then concentrated and subjected to a liquid-liquid partition. This involves acidifying the extract with an acid like hydrochloric acid (HCl) or acetic acid to a pH of 2–3, which protonates the nitrogen-containing alkaloids, rendering them soluble in the aqueous phase. nih.govnih.gov This acidic aqueous layer is then washed with a non-polar solvent, such as ethyl acetate (B1210297) (EtOAc) or diethyl ether, to remove neutral and acidic compounds. nih.govnih.gov

Following this purification step, the aqueous layer is basified with a base, for instance, ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 8–10. nih.govnih.gov This deprotonates the alkaloids, making them soluble in organic solvents. Subsequent extraction with a solvent like dichloromethane (B109758) (CH₂Cl₂) or EtOAc yields a crude alkaloid fraction. nih.gov

Further purification and isolation of individual alkaloids like erythraline are achieved through various chromatographic techniques. Column chromatography over silica (B1680970) gel is a widely used method, employing a gradient elution system of solvents such as chloroform-acetone or hexane-ethyl acetate to separate the alkaloids based on their polarity. nih.govnih.gov For final purification and to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is often employed. nih.govnih.gov

Table 1: Generalized Steps for Extraction and Isolation of Erythrina Alkaloids

| Step | Description | Purpose | Common Reagents/Solvents |

| 1. Extraction | Dried, powdered plant material is soaked in a solvent. | To dissolve a broad range of metabolites, including alkaloids. | Methanol (MeOH), Ethanol (EtOH) |

| 2. Acidification | The crude extract is dissolved in an acidic solution. | To protonate alkaloids, making them water-soluble. | Hydrochloric Acid (HCl), Acetic Acid |

| 3. Partitioning (Wash) | The acidic aqueous solution is washed with an organic solvent. | To remove non-alkaloidal compounds (fats, waxes, etc.). | Ethyl Acetate (EtOAc), Diethyl Ether |

| 4. Basification | The pH of the aqueous solution is raised. | To deprotonate alkaloids, making them organic-soluble. | Ammonium Hydroxide (NH₄OH) |

| 5. Extraction of Alkaloids | The basic aqueous solution is extracted with an organic solvent. | To isolate the crude alkaloid fraction. | Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc) |

| 6. Chromatographic Purification | The crude alkaloid fraction is separated into individual compounds. | To isolate pure erythraline and other alkaloids. | Silica Gel Column Chromatography, Preparative HPLC |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Characterization

Once isolated, the definitive identification and structural elucidation of erythraline are accomplished using a combination of spectroscopic and spectrometric techniques. nih.goveurekaselect.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the carbon-hydrogen framework. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, the ¹H NMR spectrum of 8-oxo-erythraline, a metabolite of erythraline, shows characteristic signals for a methylenedioxy group, a methoxyl group, and olefinic hydrogens on the aromatic ring and conjugated diene system. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately piecing together the complex spirocyclic structure of the alkaloid.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound. eurekaselect.com High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For example, the molecular formula of 8-oxo-erythraline was determined as C₁₈H₁₇NO₄ by observing the ion at m/z 312.1232 [M+H]⁺ in the positive ionization mode of HRESI-MS. nih.gov

Other spectroscopic methods like Infrared (IR) spectroscopy help identify functional groups (e.g., hydroxyl, carbonyl, aromatic rings) based on their characteristic absorption of infrared radiation. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like conjugated systems. eurekaselect.com

Chromatographic Techniques for Analysis and Quantification in Research Settings

Chromatographic methods are indispensable for the separation, identification, and quantification of erythraline in complex mixtures, such as plant extracts or biological samples. oup.com.aumdpi.com These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. oup.com.au

High-Performance Liquid Chromatography (HPLC-DAD, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Erythrina alkaloids. bjbms.org A sensitive, reversed-phase (RP-HPLC) method coupled with a Diode Array Detector (DAD) has been developed for the analysis of these alkaloids. nih.govnih.gov In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column. A typical mobile phase for erythraline analysis consists of a gradient of water and methanol, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov The DAD detector acquires UV-Vis spectra for each peak, aiding in compound identification by comparing the spectra to a library of standards.

Table 2: Example of HPLC-DAD Parameters for Erythraline Analysis

| Parameter | Specification |

| Column | Reversed-phase Nucleodur C18 ISIS, 5 µm, 150 × 2 mm |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol with 0.1% formic acid |

| Flow Rate | 0.4 mL min⁻¹ |

| Elution | Gradient: 0–2 min (10% B), 2–12 min (10 → 100% B), 12–14 min (100% B), 14–17 min (100 → 10% B) |

| Detector | Diode Array Detector (DAD) |

| Source: Guaratini et al., 2014 nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rsc.org When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly powerful tool for both targeted quantification and untargeted screening of alkaloids in complex matrices. mdpi.comchromatographyonline.com The high selectivity of MS/MS, operating in modes like Multiple Reaction Monitoring (MRM), allows for the precise measurement of specific alkaloids even at very low concentrations, by monitoring specific precursor-to-product ion transitions. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. nih.gov While many alkaloids have low volatility, derivatization can sometimes be employed to make them suitable for GC analysis. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that can be compared against spectral libraries for identification. arccjournals.com GC-MS has been used to identify various phytochemicals in the ethanolic leaf extract of Erythrina variegata. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a key technique for the accurate identification of compounds. researchgate.net ESI is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds, generating protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov The high resolving power of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the elemental composition of erythraline and its metabolites from their exact mass. nih.govresearchgate.net Systematic ESI-MS/MS and multi-stage mass spectrometry (MSⁿ) analyses have been used to study the fragmentation patterns of erythraline, revealing characteristic neutral losses and fragmentation pathways that are crucial for its structural confirmation and for identifying related alkaloids in complex mixtures. researchgate.netnih.gov

Receptor Binding Assays for Mechanistic Characterization

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a ligand, such as Erythraline, for its biological targets. nih.gov These assays, considered the gold standard for measuring ligand-receptor interactions, are crucial for understanding the compound's mechanism of action at a molecular level. medscape.com They can be performed using various formats, including filtration assays and scintillation proximity assays (SPA), to separate bound from unbound ligand. nih.gov

Radioligand binding assays are a highly sensitive and robust method to characterize receptor-ligand interactions. medscape.com This technique uses a radioactively labeled ligand (radioligand) to quantify binding to a specific receptor. Three primary types of radioligand binding assays are employed to elucidate different aspects of this interaction. medscape.comnih.gov

Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled compound, such as Erythraline, to compete with a known radioligand for binding to a receptor. medscape.com By incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). medscape.com This value can then be used to calculate the equilibrium dissociation constant (Ki) for the test compound, which indicates its binding affinity for the receptor. nih.gov

Saturation Assays: In saturation experiments, increasing concentrations of a radioligand are incubated with a receptor preparation to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. medscape.comnih.gov The Bmax represents the total number of receptors in the preparation, while the Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity. medscape.comnih.gov

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor over time. medscape.comnih.gov The ratio of these rate constants (koff/kon) provides an independent measure of the dissociation constant (Kd). nih.gov Kinetic studies are valuable for optimizing assay conditions and providing a more detailed understanding of the binding interaction. medscape.com

While Erythrina alkaloids are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), specific quantitative binding data for Erythraline, such as Ki, Kd, or Bmax values from dedicated radioligand binding studies, were not prominently available in the reviewed literature.

In Vitro Cellular Models for Pharmacological Evaluation

In vitro cellular models are indispensable tools for assessing the pharmacological effects of compounds like Erythraline in a controlled biological environment before proceeding to more complex preclinical studies.

The murine macrophage cell line RAW264.7 is a widely used model to investigate inflammatory responses. Research has shown that Erythraline exhibits anti-inflammatory properties in this model. Specifically, Erythraline was found to suppress nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 cells that were stimulated with lipopolysaccharide (LPS). scielo.br

Further mechanistic studies revealed that Erythraline's anti-inflammatory effect is mediated through the Toll-like receptor (TLR) signaling pathway. scielo.br It was observed to inhibit the LPS-induced degradation of the inhibitor of nuclear factor-κB (IκB) and the phosphorylation of IκB kinase (Ikk) and mitogen-activated protein kinases (MAPKs). scielo.br However, Erythraline did not affect the phosphorylation of TGF-β-activated kinase (TAK) 1, a protein upstream of Ikk and MAPKs. This suggests that Erythraline may exert its effects by inhibiting the kinase activity of TAK1. scielo.br

| Model | Stimulant | Key Finding | Proposed Mechanism of Action |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of Nitric Oxide (NO) and iNOS production. | Inhibition of TAK1 kinase activity within the Toll-like receptor (TLR) signaling pathway. scielo.br |

The human cervical cancer cell line, SiHa, has been utilized to evaluate the anti-cancer potential of Erythraline. Studies have demonstrated that Erythraline has time- and concentration-dependent inhibitory effects on the proliferation of SiHa cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for Erythraline was determined to be 35.25 µg/mL. researchgate.net

The mechanism behind this anti-proliferative activity involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis confirmed that Erythraline treatment leads to an increased percentage of apoptotic cells. nih.gov Interestingly, this process was found to be caspase-independent, as a caspase inhibitor (z-VAD) did not prevent cell death. researchgate.net Furthermore, Erythraline was shown to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net Following treatment, approximately 22% of SiHa cells were arrested in the G2/M phase, a significant increase compared to the 7.25% observed in untreated control cells. nih.govresearchgate.net

| Cell Line | Parameter | Result | Reference |

|---|---|---|---|

| SiHa (Cervical Cancer) | IC50 Value | 35.25 µg/mL | researchgate.net |

| Apoptosis | Induces caspase-independent apoptosis | researchgate.net | |

| Cell Cycle Arrest | Induces G2/M phase arrest (22% of cells vs. 7.25% in control) | nih.govresearchgate.net |

Animal Models for Preclinical Research (Mechanistic and Disposition Focus)

To understand the behavior of Erythraline within a whole organism, preclinical research using animal models is essential. Such studies provide critical data on the compound's pharmacokinetics, which describes its absorption, distribution, metabolism, and excretion (ADME).

The pharmacokinetic disposition of Erythraline has been investigated in rats following intravenous administration. nih.gov A sensitive and selective analytical method using UHPLC-MS/MS was developed to quantify Erythraline in rat plasma. nih.gov The study revealed that after a 1 mg/kg intravenous dose, plasma levels of Erythraline decreased rapidly. nih.gov The compound was found to have a short elimination half-life and high total clearance. nih.gov This rapid clearance may be attributed to its fast conversion into its metabolite, 8-oxo-erythraline, which was detected in plasma approximately 20 minutes after administration. nih.gov These in vivo findings align with previous in vitro biomimetic studies that also identified 8-oxo-erythraline as a primary oxidative metabolite. nih.govresearchgate.net An earlier in vitro study using a pig cecum model found that Erythraline was not metabolized by intestinal microbiota, suggesting that metabolism likely occurs after absorption. scielo.brresearchgate.net

| Pharmacokinetic Parameter | Value (Median) | Unit |

|---|---|---|

| Elimination Half-life (t1/2) | 44.2 | min |

| Total Clearance (Cl) | 42.1 | mL/min/kg |

| Volume of Distribution (Vd) | 2085 | mL/kg |

| Mean Residence Time (MRT) | 49.6 | min |

| Area Under the Curve (AUC0-inf) | 23.73 | µg·mL/min |

Data from a non-compartmental pharmacokinetic analysis of Erythraline in rats following a 1 mg/kg intravenous dose. nih.gov

Computational and In Silico Methods in Research

Computational, or in silico, methods are powerful tools that complement experimental approaches in drug discovery and mechanistic studies. These techniques can predict interactions between a small molecule and potential protein targets, helping to elucidate its mechanism of action.

In the context of Erythraline research, in silico virtual screening has been employed to identify potential protein targets that could be responsible for its observed anti-cancer activity. nih.gov This computational approach identified polyamine oxidase, pyruvate (B1213749) kinase M2, and tankyrase as potential targets that may contribute to the antitumor effects of Erythraline. nih.gov These findings provide a molecular basis for the experimental observations in SiHa cancer cells and suggest promising avenues for further investigation into Erythraline as a potential therapeutic agent. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as Erythraline, and its potential protein targets at a molecular level.

Research into the therapeutic potential of phytochemicals from Erythrina variegata has utilized molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. In one such study, Erythraline was docked with COX-1 and COX-2 enzymes to predict its binding affinity and interaction patterns. The docking scores, which represent the binding energy, are crucial in assessing the potential inhibitory activity of the compound. A lower docking score generally indicates a more stable protein-ligand complex.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Erythraline | COX-1 | -8.5 | ARG-120, TYR-355, GLU-524 |

| Erythraline | COX-2 | -9.2 | ARG-120, TYR-355, SER-530 |